Tert-butyl 4-(2-amino-4-bromobenzoyl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(2-amino-4-bromobenzoyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C16H22BrN3O3 and a molecular weight of 384.27 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-amino-4-bromobenzoyl)piperazine-1-carboxylate typically involves the reaction of N-Boc-piperazine with 2-amino-4-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile at room temperature . The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-amino-4-bromobenzoyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the functional groups attached to the piperazine ring.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
Tert-butyl 4-(2-amino-4-bromobenzoyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the development of pharmaceutical drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-amino-4-bromobenzoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(2-amino-4-bromobenzoyl)piperazine-1-carboxylate is unique due to the presence of the bromine atom and the amino group on the benzoyl ring. This structural feature imparts distinct reactivity and potential biological activities compared to other similar compounds .
Properties
IUPAC Name |
tert-butyl 4-(2-amino-4-bromobenzoyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrN3O3/c1-16(2,3)23-15(22)20-8-6-19(7-9-20)14(21)12-5-4-11(17)10-13(12)18/h4-5,10H,6-9,18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSQLKLVJYCXMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=C(C=C(C=C2)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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